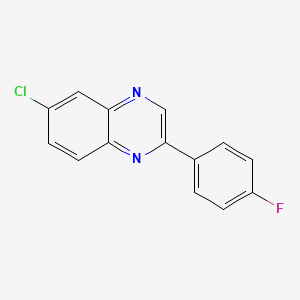

6-Chloro-2-(4-fluorophenyl)quinoxaline

CAS No.:

Cat. No.: VC15919167

Molecular Formula: C14H8ClFN2

Molecular Weight: 258.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H8ClFN2 |

|---|---|

| Molecular Weight | 258.68 g/mol |

| IUPAC Name | 6-chloro-2-(4-fluorophenyl)quinoxaline |

| Standard InChI | InChI=1S/C14H8ClFN2/c15-10-3-6-12-13(7-10)17-8-14(18-12)9-1-4-11(16)5-2-9/h1-8H |

| Standard InChI Key | IVRPGWNTYADMBF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C2=CN=C3C=C(C=CC3=N2)Cl)F |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The quinoxaline core of 6-chloro-2-(4-fluorophenyl)quinoxaline consists of a benzene ring fused to a pyrazine ring. Substituents at the 2- and 6-positions introduce steric and electronic modifications:

-

Chlorine at position 6 acts as an electron-withdrawing group, polarizing the aromatic system and enhancing electrophilic substitution reactivity.

-

The 4-fluorophenyl group at position 2 contributes π-stacking interactions and modulates solubility via its hydrophobic fluorine atom .

Table 1: Structural comparison of 6-chloro-2-(4-fluorophenyl)quinoxaline with related derivatives

Synthesis and Modification Strategies

Conventional Synthesis Routes

The primary method involves condensation reactions between 1,2-diaminobenzenes and α-dicarbonyl compounds. For 6-chloro-2-(4-fluorophenyl)quinoxaline:

-

Chlorination: Introduce chlorine at position 6 via electrophilic substitution using Cl₂ or SOCl₂ .

-

Suzuki coupling: Attach the 4-fluorophenyl group via palladium-catalyzed cross-coupling with 4-fluorophenylboronic acid .

Green Chemistry Approaches

Recent advances emphasize sustainability:

-

Microwave-assisted synthesis: Reduces reaction time from hours to minutes (e.g., 94% yield using CF₃SO₃H as an additive) .

-

Aqueous-phase reactions: Minimize organic solvent use while maintaining high regioselectivity .

| Parameter | Specification |

|---|---|

| Skin irritation | H315 (Causes skin irritation) |

| Eye irritation | H319 (Causes serious eye irritation) |

| Respiratory hazards | H335 (May cause respiratory irritation) |

Biological Activities and Mechanisms

Anticancer Applications

-

HCT-116 (colon cancer): IC₅₀ values of 1.9–7.52 μg/mL for derivatives with propanamido side chains .

-

MCF-7 (breast cancer): Apoptosis induction via thymidylate synthase inhibition (IC₅₀: 2.3–6.62 μg/mL) .

Table 3: Anticancer activity of select quinoxaline derivatives

| Derivative | Target Cell Line | IC₅₀ (μg/mL) | Mechanism |

|---|---|---|---|

| Methyl 2-[3-(3-phenyl-QS)propanamido]alkanoate | HCT-116 | 1.9 | Tubulin polymerization |

| N-Alkyl 3-((3-phenyl-QS)sulfanyl)propanamide | MCF-7 | 2.3 | Thymidylate synthase |

Structure-Activity Relationships (SAR)

-

Electron-withdrawing groups (Cl, F) improve metabolic stability and target binding .

-

Bulkier substituents at position 2 enhance selectivity for kinase domains .

Industrial and Research Applications

Pharmaceutical Development

-

Lead optimization: Modifications at positions 2 and 6 improve pharmacokinetic profiles .

-

Combination therapies: Synergy with platinum-based chemotherapeutics observed in vitro .

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume